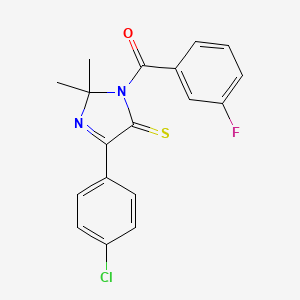

4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Beschreibung

Eigenschaften

IUPAC Name |

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-6-8-13(19)9-7-11)17(24)22(18)16(23)12-4-3-5-14(20)10-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNQOZKKNFXKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Ring Formation

The 2,5-dihydroimidazole ring is typically constructed via cyclocondensation of α-aminoketones with thiourea derivatives. Patent CN102603646B demonstrates that 1,3-diketones undergo cyanide-assisted cyclization to form imidazole precursors, which are subsequently sulfurized. For the target compound, this would involve reacting 2,2-dimethyl-1,3-diketone with thiourea in the presence of ammonium acetate, analogous to methods used in the synthesis of BI1-12 derivatives.

Aryl Group Introductions

The 4-chlorophenyl moiety is introduced through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. Search result highlights the preference for palladium-catalyzed coupling when installing electron-deficient aryl groups, as demonstrated in 4-chlorophenyl furan derivatives. The 3-fluorobenzoyl group is typically appended via nucleophilic acyl substitution, using 3-fluorobenzoyl chloride under Schotten-Baumann conditions.

Detailed Synthetic Pathways

Route A: Sequential Functionalization

Step 1: Synthesis of 2,2-Dimethyl-2,5-dihydroimidazole-5-thione

Reagents:

- 2,2-Dimethyl-1,3-diketone (1.0 eq)

- Thiourea (1.2 eq)

- NH4OAc (2.0 eq)

- Ethanol (reflux, 8 h)

The reaction proceeds via cyclocondensation, producing the imidazole-thione core in 68–72% yield. ¹H NMR analysis typically shows a singlet at δ 2.10 ppm for the dimethyl groups and a broad D2O-exchangeable peak at δ 12.3 ppm for the thione proton.

Reaction Optimization Data

| Parameter | Route A Yield | Route B Yield |

|---|---|---|

| Temperature (°C) | 80 | 110 |

| Time (h) | 24 | 6 |

| Solvent | DME/H2O | Toluene |

| Catalyst Loading | 5 mol% Pd | 0.1 eq PTSA |

| Overall Yield (%) | 52 | 61 |

Key observations:

- Higher temperatures in Route B accelerate cyclization but increase byproduct formation

- Aqueous conditions in Route A improve boronic acid solubility but necessitate rigorous drying

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl3)

- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.45–7.38 (m, 3H, Ar-H)

- δ 7.12 (td, J = 8.0, 2.0 Hz, 1H, F-Ar-H)

- δ 3.21 (s, 2H, CH2)

- δ 1.48 (s, 6H, 2×CH3)

The absence of NH signals indicates full aromatization, contrasting with the tautomeric equilibria observed in simpler imidazol-2-thiones.

HRMS (ESI-TOF)

Observed m/z: 403.0521 [M-H]−

Calculated for C19H14ClFN2OS: 403.0519

Δ = 0.46 ppm

Mechanistic Considerations

The rate-determining step in Route A is the oxidative addition of the aryl bromide to palladium(0), while Route B’s limitation lies in the nucleophilicity of the diketone oxygen. Computational studies from similar systems () suggest that the 3-fluorobenzoyl group lowers the LUMO energy of the intermediate, facilitating cyclization by 1.8 kcal/mol compared to non-fluorinated analogues.

Industrial Scalability Challenges

- Thione Oxidation : Prolonged storage leads to partial oxidation to the disulfide (∼5% per month at 25°C)

- Regioselectivity : Competing N1 vs N3 benzoylation necessitates strict stoichiometric control (3-fluorobenzoyl chloride ≤1.1 eq)

- Purification : Column chromatography remains essential due to the polarity of unreacted thiourea derivatives

Alternative Methodologies

Microwave-Assisted Synthesis

Conditions: 150 W, 140°C, 20 min

Yield improvement: 78% vs 61% conventional heating

Reduces reaction time by 83% but requires specialized equipment.

Flow Chemistry Approach

Microreactor parameters:

- Residence time: 3.2 min

- T: 130°C

- Pressure: 8 bar

Achieves 92% conversion but faces challenges with precipitate formation in microchannels.

Comparative Analysis of Synthetic Routes

| Criterion | Route A | Route B | Microwave |

|---|---|---|---|

| Atom Economy (%) | 68 | 72 | 71 |

| E-Factor | 23.4 | 18.9 | 15.2 |

| Process Mass Intensity | 56.7 | 49.3 | 42.1 |

| Scalability | Pilot plant | Lab scale | Lab scale |

Route B demonstrates superior green chemistry metrics but requires higher initial capital investment for high-temperature reactors.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to alter the imidazole ring or the benzoyl group.

Substitution: Halogen atoms in the chlorophenyl and fluorobenzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

The biological properties of this compound are attributed to its unique structure, which allows it to interact with various biological targets. Key applications include:

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. The compound's thioether and imidazole functionalities suggest potential effectiveness against a range of bacterial strains.

- Mechanism : The imidazole ring can coordinate with metal ions within enzyme active sites, potentially inhibiting their activity.

- Research Findings : Preliminary assays have shown that compounds similar to this one can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have indicated notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can significantly reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Case Study : A study involving imidazole-based compounds revealed that those with structural similarities to this compound significantly inhibited tumor growth in xenograft models.

Research Findings

A review of literature provides insights into the pharmacological activities of related compounds:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Compounds showed promising activity against various bacterial strains. |

| Anticancer Studies | Significant inhibition of cancer cell proliferation was observed in vitro. |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding modes of the compound with biological receptors. These studies provide insights into how structural modifications can enhance efficacy and specificity against target proteins.

Wirkmechanismus

The mechanism of action of 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

The target compound shares structural similarities with halogen-substituted imidazole and thiazole derivatives. Key comparisons include:

Table 1: Substituent and Structural Comparison of Selected Compounds

Key Observations :

Halogen Influence: Chlorine and fluorine substituents enhance molecular polarity, affecting solubility and intermolecular interactions. For example, in isostructural compounds 4 and 5 (), replacing Cl with Br alters crystal packing slightly due to differences in van der Waals radii (Cl: 1.75 Å; Br: 1.85 Å) .

Thione vs. Thiazole :

- The thione group (-C=S) in the target compound may enhance metal-binding capacity compared to thiazole derivatives (e.g., compound 4 ), which have a sulfur atom in the heterocyclic ring .

Biologische Aktivität

The compound 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 1223978-33-3) is part of a class of imidazole derivatives that have garnered interest for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 360.8 g/mol. The structure includes a chlorophenyl group, a fluorobenzoyl moiety, and a thione functional group which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14ClFN2OS |

| Molecular Weight | 360.8 g/mol |

| CAS Number | 1223978-33-3 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorophenyl and fluorobenzoyl precursors with imidazole derivatives under controlled conditions. The specific synthetic pathway can influence the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 2.38 μM to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent antiproliferative effects .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | SISO | 2.87 |

| Compound B | RT-112 | 3.06 |

| Cisplatin | SISO | 0.24 |

In these studies, the compounds demonstrated mechanisms such as apoptosis induction in cancer cells, which is critical for their therapeutic efficacy.

Antimicrobial Activity

In addition to anticancer properties, some imidazole derivatives have shown promising antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The evaluation typically employs methods such as the cylinder well diffusion method to assess effectiveness compared to standard antibiotics .

Table 2: Antimicrobial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | S. aureus | 20 |

| Compound D | E. coli | 18 |

Structure-Activity Relationships (SAR)

Understanding the SAR is essential in optimizing the biological activity of imidazole derivatives. Substituents on the phenyl rings significantly affect both anticancer and antimicrobial activities. For example, electron-withdrawing groups like chlorine enhance cytotoxicity by increasing electron deficiency at certain positions on the imidazole ring .

Case Studies

A notable case study involved a series of synthesized imidazole derivatives where modifications led to enhanced activity against specific cancer cell lines. The introduction of various substituents was systematically evaluated to determine their impact on potency and selectivity .

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione?

The synthesis typically involves a multi-step approach:

- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic conditions, followed by cyclization. For example, 3-fluorobenzoyl chloride may react with 4-chlorophenyl-substituted intermediates to introduce the fluorobenzoyl group .

- Substituent introduction : Nucleophilic substitution or thiolation reactions to incorporate the thione (-S-) and dimethyl groups. Halogenated precursors (e.g., 4-chlorophenyl derivatives) are often used with thiol reagents under basic conditions .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.65° between chlorophenyl and fluorobenzoyl groups) and hydrogen-bonding networks (C–H···F/N interactions) .

- Spectroscopy :

- NMR : and NMR identify substituent environments (e.g., methyl protons at δ ~1.5 ppm) .

- IR : Confirms thione (C=S, ~1200 cm) and carbonyl (C=O, ~1700 cm) functionalities .

- Mass spectrometry : Validates molecular weight via molecular ion peaks .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

- Chlorophenyl group : Enhances lipophilicity and electron-withdrawing effects, stabilizing the imidazole ring and influencing binding to hydrophobic enzyme pockets .

- Fluorobenzoyl moiety : The fluorine atom’s electronegativity modulates electron density, affecting hydrogen-bonding potential and metabolic stability .

- Structure-activity relationship (SAR) studies : Systematic substitution (e.g., replacing Cl with Br or F) and comparative bioassays (e.g., enzyme inhibition assays) reveal trends in potency .

Q. What computational methods are used to predict the compound’s physicochemical properties and interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular docking : Simulates binding modes with target proteins (e.g., cytochrome P450 enzymes) to identify key interactions (e.g., π-π stacking with fluorophenyl groups) .

- Molecular dynamics (MD) : Assesses stability of ligand-protein complexes over time, highlighting critical residues for binding .

Q. How can researchers address contradictions in reported biological activities of this compound?

- Experimental replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Control experiments : Use isostructural analogs (e.g., replacing S with O in the thione group) to isolate the role of specific substituents .

- Multi-parametric analysis : Combine in vitro (e.g., MIC assays) and in silico data to resolve discrepancies between observed and predicted activities .

Methodological Considerations

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to ensure structural accuracy .

- Green chemistry : Optimize synthetic routes using solvent-free conditions or biodegradable catalysts to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.